N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that combines the structural features of thiazole and imidazo[1,2-a]pyridine. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of a thiazole derivative with an imidazo[1,2-a]pyridine precursor. One common method involves the use of a multicomponent reaction where the thiazole ring is formed in situ through a cyclization reaction. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Imidazo[1,2-a]pyridine derivatives: Compounds such as zolpidem and alpidem are structurally related and have similar biological activities.
Uniqueness
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its combined structural features of thiazole and imidazo[1,2-a]pyridine, which confer distinct biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
796099-87-1 |
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Molecular Formula |
C11H8N4OS |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H8N4OS/c16-10(14-11-12-4-6-17-11)8-7-15-5-2-1-3-9(15)13-8/h1-7H,(H,12,14,16) |
InChI Key |
AZKRMACHMNKWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)NC3=NC=CS3 |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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